molecular formula C14H16N2O2 B14314096 N-[3-(Furan-2-yl)propyl]-N'-phenylurea CAS No. 110203-69-5

N-[3-(Furan-2-yl)propyl]-N'-phenylurea

Cat. No.: B14314096
CAS No.: 110203-69-5
M. Wt: 244.29 g/mol
InChI Key: SLKMAWOBMOLFAP-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)propyl]-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It features a furan ring attached to a propyl chain, which is further connected to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-yl)propyl]-N’-phenylurea typically involves the reaction of 3-(furan-2-yl)propylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of N-[3-(Furan-2-yl)propyl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-yl)propyl]-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and therapeutic effects. The furan ring and phenylurea moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Furan-2-yl)propyl]-N’-methylurea
  • N-[3-(Furan-2-yl)propyl]-N’-ethylurea
  • N-[3-(Furan-2-yl)propyl]-N’-butylurea

Uniqueness

N-[3-(Furan-2-yl)propyl]-N’-phenylurea stands out due to its unique combination of a furan ring and a phenylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

CAS No.

110203-69-5

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[3-(furan-2-yl)propyl]-3-phenylurea

InChI

InChI=1S/C14H16N2O2/c17-14(16-12-6-2-1-3-7-12)15-10-4-8-13-9-5-11-18-13/h1-3,5-7,9,11H,4,8,10H2,(H2,15,16,17)

InChI Key

SLKMAWOBMOLFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCC2=CC=CO2

Origin of Product

United States

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